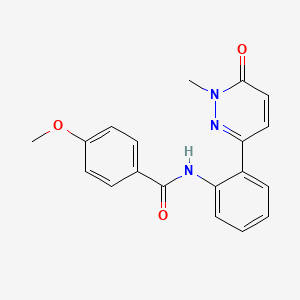

4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Description

This compound is a benzamide derivative featuring a methoxy group at the 4-position of the benzoyl ring and a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl substituent on the adjacent phenyl ring. The pyridazinone moiety is a critical pharmacophore in medicinal chemistry, often associated with kinase inhibition or anti-inflammatory activity. Structural characterization of such compounds typically employs spectroscopic techniques (IR, LC-MS) and X-ray crystallography, as highlighted in the referenced literature .

Properties

IUPAC Name |

4-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-22-18(23)12-11-17(21-22)15-5-3-4-6-16(15)20-19(24)13-7-9-14(25-2)10-8-13/h3-12H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEBYYHTHRTXNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Moiety: The starting material, 1-methyl-6-oxo-1,6-dihydropyridazine, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Coupling with Benzamide: The pyridazinone intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide.

Reduction: Formation of 4-methoxy-N-(2-(1-methyl-6-hydroxy-1,6-dihydropyridazin-3-yl)phenyl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide exhibits significant antitumor effects. In a study using a Karpas-422 xenograft model, the compound demonstrated robust antitumor activity when administered at a dose of 160 mg/kg twice daily. This suggests potential for development as an anticancer agent in clinical settings .

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. In a series of experiments, derivatives of pyridazinone compounds were synthesized and tested for their effectiveness against seizures. The structure-activity relationship (SAR) studies indicated that modifications to the phenyl ring significantly impacted anticonvulsant activity, with certain analogues showing median effective doses lower than traditional anticonvulsants .

Antitumor Efficacy

A notable case study involved the administration of this compound in a xenograft model. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that this compound can effectively inhibit tumor growth through direct cytotoxic effects on cancer cells.

Anticonvulsant Testing

In another study focusing on anticonvulsant effects, various pyridazinone derivatives were synthesized and tested against picrotoxin-induced seizures. The results showed that certain compounds within this class exhibited high protective indices, suggesting that structural modifications can enhance therapeutic efficacy against seizures .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparative analysis with related compounds is essential.

| Compound Name | Antitumor Activity | Anticonvulsant Activity | Mechanism |

|---|---|---|---|

| This compound | High (160 mg/kg BID) | Moderate | Inhibits tumor growth; modulates neurotransmitter systems |

| Pyridazinone Derivative A | Moderate | High | Targets ion channels; enhances GABAergic activity |

| Pyridazine Hybrid B | Low | High | Inhibits excitatory neurotransmission |

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Methoxy-N-(4-hydrazinecarbonylphenyl)benzamide (4e)

- Structure: Differs in the substituent on the phenyl ring, replacing the pyridazinone group with a hydrazinecarbonyl moiety.

- Synthesis : Prepared via reaction of phthalic anhydride with hydrazine derivatives, yielding 96% after recrystallization .

- Physical Properties: Melting point (130–131°C) is lower than expected for pyridazinone-containing analogs, likely due to reduced rigidity from the hydrazine linker .

- Spectral Data : IR shows NH (3320, 3307 cm⁻¹) and C=O (1680 cm⁻¹) stretches; LC-MS confirms molecular ion at m/z = 286 (M+1) .

4-Methoxy-N-(2-(prop-1-en-2-yl)phenyl)benzamide

- Structure: Features an alkenyl (prop-1-en-2-yl) group instead of pyridazinone.

- Relevance : Patented as an intermediate for chiral fluorinated N,O-heterocycles with S-configuration confirmed by X-ray .

- Activity: Alkenyl substituents may enhance lipophilicity, influencing bioavailability compared to polar pyridazinone derivatives .

N-[3,5-Dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]benzamide

- Structure: Incorporates chlorine atoms at 3,5-positions and a pyridazinone-oxy group.

- Molecular Weight : 376.19 g/mol, significantly higher than the target compound (~335.36 g/mol) due to chlorine atoms .

- Bioactivity : Halogenation often improves metabolic stability and target binding, suggesting this analog may exhibit enhanced potency in therapeutic applications .

Physicochemical and Spectral Properties

Biological Activity

4-Methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of virology and medicinal chemistry. This article reviews the compound's biological activity, including its antiviral effects, synthesis, and structure-activity relationships (SAR).

- Molecular Formula : C16H20N4O3

- Molecular Weight : 304.36 g/mol

- CAS Number : 1903678-11-4

- SMILES Notation : COc1cc(C)n(c(=O)c1)CCNC(=O)Cn1cnc(cc1=O)C

Antiviral Activity

Research has shown that derivatives of N-phenylbenzamide, including those similar to this compound, exhibit broad-spectrum antiviral activity. A study highlighted that such compounds can inhibit the replication of Hepatitis B virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), an enzyme known to interfere with viral replication .

Table 1: Summary of Antiviral Activities

| Compound Name | Virus Targeted | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| IMB-0523 | HBV | < 0.5 | Inhibition of viral replication via A3G enhancement |

| 4-Methoxy-N-(2-(1-methyl-6-oxo... | HCV | 0.34 | Non-nucleoside inhibition |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of specific functional groups can enhance its antiviral potency. For example, modifications at the benzamide position have been shown to significantly affect the compound's inhibitory efficacy against viral strains .

In Vitro Studies

In vitro assays demonstrated that derivatives similar to this compound effectively inhibited HBV in HepG2.2.15 cells. The studies reported an increase in intracellular A3G levels correlating with decreased viral load .

In Vivo Studies

In vivo studies utilizing a duck HBV model further confirmed the efficacy of these compounds against HBV. The studies indicated a significant reduction in viral titers following treatment with the compound, demonstrating its potential as a therapeutic agent .

Q & A

Q. Optimization Tips :

- Use anhydrous potassium carbonate as a base in coupling reactions to minimize hydrolysis .

- Monitor reaction progress via TLC (Rf values ~0.6 in hexane/EtOH) .

- Adjust temperature (e.g., 45°C for 1 hour) to balance yield and byproduct formation .

How can researchers resolve discrepancies in crystallographic data refinement for this compound using different software packages?

Advanced

Discrepancies often arise from differences in refinement algorithms or handling of anisotropic displacement parameters. A robust workflow includes:

Cross-Validation : Refine the structure using both SHELXL (for high-resolution data) and WinGX/ORTEP (for visualization and geometry validation) .

Parameter Comparison : Check consistency in bond lengths (e.g., C=O: ~1.21 Å), angles, and thermal parameters. Outliers may indicate overfitting .

Twinned Data Handling : For macromolecular applications, use SHELXE for experimental phasing to resolve twinning artifacts .

Q. Example Workflow :

- Initial refinement in SHELXL → Export CIF to WinGX for hydrogen placement and geometry analysis → Validate using ORTEP ellipsoid plots .

Which spectroscopic techniques are most effective for confirming the structure of this benzamide derivative?

Basic

A combination of techniques is critical:

NMR :

- 1H NMR : Look for singlet peaks corresponding to methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- 13C NMR : Confirm carbonyl (C=O, ~δ 165–170 ppm) and pyridazinone carbons (δ 150–160 ppm) .

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methoxy groups) .

IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .

What in vitro assays are suitable for evaluating kinase inhibitory activity, and how can selectivity be ensured?

Q. Advanced

Kinase Profiling : Use radioactive ATP-based assays or fluorescence polarization to measure inhibition of Bruton’s tyrosine kinase (BTK) or Aurora kinases, as seen in structurally related compounds .

Selectivity Screening :

- Test against a panel of 50+ kinases (e.g., CDK2, PLK1) to identify off-target effects.

- Use IC50 ratios (e.g., BTK IC50: 0.5 nM vs. off-target IC50: >1 µM) to quantify selectivity .

Cellular Assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, correlating with kinase inhibition data .

How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?

Q. Advanced

Core Modifications :

- Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on binding .

- Modify the pyridazinone ring to pyrimidine or triazine analogs to probe steric tolerance .

Side-Chain Variations :

Computational Modeling :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in BTK or Aurora kinase active sites .

- Use QSAR models to correlate substituent electronegativity with activity .

SAR Table (Hypothetical Data Based on Analogs):

| Modification | Activity (IC50, nM) | Selectivity (Fold vs. BTK) |

|---|---|---|

| -OCH3 (Parent) | 5.2 | 1 |

| -Cl | 3.8 | 0.9 |

| Pyridazine → Pyrimidine | 12.4 | 0.3 |

How should researchers address conflicting results in biological activity assays across different studies?

Q. Advanced

Assay Standardization :

- Control variables: ATP concentration (e.g., 10 µM vs. 100 µM), incubation time, and cell passage number .

Data Normalization :

Mechanistic Follow-Up :

- Conduct Western blotting to confirm target engagement (e.g., phosphorylated BTK levels) .

- Validate contradictory results using orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

What computational strategies are recommended for predicting metabolic stability of this compound?

Q. Advanced

In Silico Tools :

- CYP450 Metabolism : Use StarDrop or ADMET Predictor to identify vulnerable sites (e.g., methoxy demethylation).

- Metabolite Prediction : Employ MetaSite to simulate Phase I/II transformations .

Experimental Validation :

- Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or glucuronidated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.